Solvent Yellow 16
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKGFJPFEHHHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052098 | |
| Record name | C.I. Solvent Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4314-14-1 | |
| Record name | Solvent Yellow 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4314-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 12700 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Innovations for Solvent Yellow 16
Advanced Synthesis Pathways and Reaction Mechanisms
The synthesis of Solvent Yellow 16, a disperse dye, can be achieved through various pathways. medchemexpress.com One common method involves a diazotization-coupling reaction. While specific details for this compound are not extensively published in readily available literature, analogous azo dye syntheses can provide insight. Generally, this process would involve the diazotization of an aromatic amine, followed by coupling with a suitable coupling component.
Another approach to synthesizing related chemical structures involves multi-step pathways. For instance, the synthesis of a naphthalimide core, a different chemical structure, begins with a Suzuki-Miyaura cross-coupling reaction. This is followed by demethylation and cyclization to form a xanthene ring. Although this is for a different compound, it illustrates the complexity and multi-step nature that can be involved in the synthesis of specialized dyes.
The reaction mechanisms for azo dye formation are well-established. The key step is the electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich coupling component. The specific mechanism can be influenced by the solvent, with some reactions proceeding via a classical hydrogen-atom transfer (HAT) mechanism, while others may involve a sequential proton-loss electron transfer (SPLET) pathway, particularly in ionizing solvents. acs.org
Influence of Reaction Conditions on Yield and Selectivity
The yield and selectivity of the synthesis of this compound are critically dependent on various reaction conditions. These parameters must be carefully controlled to maximize the formation of the desired product and minimize the generation of by-products.
Temperature: Temperature is a critical parameter. For many chemical reactions, including those for dye synthesis, increasing the temperature can improve the reaction conversion rate. However, excessively high temperatures can lead to the decomposition of catalysts or promote side reactions, which in turn decreases the selectivity of the desired product. nih.gov For example, in the synthesis of carbonated linseed oil, increasing the temperature from 90 °C to 120 °C improved conversion but decreased selectivity. nih.gov
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Solvents can influence the solubility of reactants and intermediates, as well as the transition state energies of the reaction pathways. mdpi.com For instance, in the oxidative coupling of certain phenols, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to other solvents like dichloromethane (B109758) and benzene. scielo.br In some cases, polar solvents can enhance selectivity. mdpi.com
Catalyst Concentration: For catalyzed reactions, the concentration of the catalyst plays a crucial role. Increasing the catalyst concentration can favor the desired reaction pathway and improve selectivity. nih.gov
Reactant Concentration and Stoichiometry: The molar ratio of reactants is a key factor. An optimal ratio ensures that the limiting reactant is fully consumed while minimizing the formation of impurities from side reactions.
pH: For reactions involving acidic or basic intermediates, such as the diazotization of amines, the pH of the reaction medium is a critical factor that affects the stability of the diazonium salt and the reactivity of the coupling component.
The interplay of these factors is complex, and optimization is often achieved through systematic studies that vary one parameter at a time while keeping others constant. For example, a study on the synthesis of dihydrobenzofuran neolignans showed that the oxidant, solvent, temperature, and reaction time all affected conversion and selectivity. scielo.br
Purity Profiling and Impurity Analysis in Synthetic Batches
Ensuring the purity of this compound is crucial for its performance and for meeting regulatory standards. Impurity profiling involves the identification and quantification of all potential impurities in a synthetic batch. ijcrt.org Impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation products. ijcrt.orgchemass.si
Common impurities in azo dyes can include unreacted starting materials and by-products from competing side reactions. europa.eu For instance, in the synthesis of a related dye, HC Yellow No. 16, impurities included ortho- and para-coupled azo reaction products, as well as residual aromatic amines from the synthesis. europa.eu
A variety of analytical techniques are employed for purity profiling:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating and quantifying impurities in dye samples. chemass.siresearchgate.net It offers high selectivity and sensitivity. researchgate.netosti.gov Often coupled with a UV-Vis or diode array detector (DAD), it allows for the identification of impurities by comparing their retention times and UV-Vis spectra to those of reference standards. researchgate.netosti.gov The limit of detection for some HPLC methods can be very low, reaching parts per billion (ppb) levels. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of LC with the mass-analyzing capabilities of MS, enabling the identification of unknown impurities by providing molecular weight information. chemass.siresearchgate.net
Gas Chromatography (GC) and GC-MS: These techniques are particularly useful for the analysis of volatile organic impurities and residual solvents. chemass.si
Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the structure of the main product and its impurities. europa.eu
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This method is used to determine the content of heavy metals, which can be present as trace impurities. europa.eu
The following table summarizes common analytical techniques used in impurity profiling:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of organic impurities. chemass.siresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities. chemass.siresearchgate.net |
| Gas Chromatography (GC) / GC-MS | Analysis of volatile impurities and residual solvents. chemass.si |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Structural elucidation. europa.eu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis. europa.eu |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detection of heavy metal impurities. europa.eu |
Sustainable Synthesis Approaches and Green Chemistry Principles
The chemical industry is increasingly adopting green chemistry principles to develop more environmentally friendly and sustainable manufacturing processes. silicycle.com These principles aim to reduce or eliminate the use and generation of hazardous substances. kahedu.edu.inmsu.edu
The twelve principles of green chemistry provide a framework for sustainable synthesis: msu.eduunirioja.es
Prevention: It is better to prevent waste than to treat or clean it up after it has been created. kahedu.edu.in
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. msu.edu
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. msu.edu
Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous whenever possible. msu.edu
Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. msu.edu
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. kahedu.edu.inmsu.edu
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible. msu.edu
Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. msu.edu
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. msu.edu
In the context of this compound synthesis, applying these principles could involve:
Using safer solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. rsc.orgresearchgate.net
Improving energy efficiency: Developing processes that can be run at lower temperatures and pressures. nih.gov
Waste reduction: Optimizing reaction conditions to maximize yield and minimize by-product formation, and recycling solvents and catalysts. silicycle.com
One-pot synthesis: Designing synthetic routes that combine multiple steps in a single reactor to reduce waste and energy consumption. A patent for a related dye, Solvent Yellow 163, describes a one-bath production method that reduces costs and improves efficiency. google.comgoogle.com
Computational Chemistry in Synthesis Design and Optimization
Computational chemistry has become a powerful tool in the design and optimization of chemical syntheses. nih.gov By using computational models, chemists can predict the properties and reactivity of molecules, explore reaction mechanisms, and screen for optimal reaction conditions before ever stepping into a laboratory.
Key applications of computational chemistry in synthesis include:
Predicting Reaction Outcomes: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the thermodynamics and kinetics of a reaction, helping to predict its feasibility and potential yield. mdpi.comosti.gov
Understanding Reaction Mechanisms: Computational modeling can elucidate complex reaction pathways and identify key intermediates and transition states. mdpi.commdpi.com This knowledge is invaluable for optimizing reaction conditions to favor the desired product.
Solvent Effects: Computational models can simulate the effect of different solvents on a reaction, aiding in the selection of the most suitable solvent for a particular transformation. mdpi.comresearchgate.net Machine learning models are also being developed to predict solvation energies. osti.gov
Catalyst Design: In silico methods can be used to design and screen for more efficient and selective catalysts, reducing the need for extensive experimental work. mdpi.com
Predicting Properties: Computational tools can predict various properties of the target molecule, such as its color, stability, and solubility. osti.govchemscene.com
For a compound like this compound, computational studies could be employed to:
Model the electronic structure to understand its color properties.
Simulate the reaction mechanism of its synthesis to identify potential by-products.
Screen a library of potential starting materials or catalysts to identify more efficient synthetic routes.
Predict the solubility of the dye in various solvents, which is important for its application.
The integration of experimental work with computational modeling provides a synergistic approach to developing more efficient, selective, and sustainable synthetic methods for chemical compounds like this compound. tandfonline.com
Environmental Fate and Transport Research of Solvent Yellow 16
Environmental Distribution and Partitioning Studies
The distribution of Solvent Yellow 16 in the environment is dictated by its physicochemical properties, primarily its high octanol-water partition coefficient (Log Kₒw) and low aqueous solubility. These characteristics indicate a strong tendency for the compound to associate with particulate matter and organic phases rather than remaining dissolved in water.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₄O | chemicalbook.com |
| Melting Point | 157 °C | kochcolor.com |
| Density | 1.289 g/cm³ at 25 °C | kochcolor.com |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.22 (at pH ~7, 23 °C) | kochcolor.com |
| Water Solubility | Low; General solvent dyes range from 0.2 to 34.3 mg/L | scbt.com |
Due to its hydrophobic character and low solubility, this compound exhibits limited persistence in the aqueous phase. scbt.com Like other solvent dyes, it is not readily soluble in water. scbt.comnih.gov Its high Log Kₒw value of 5.22 indicates a strong preference for partitioning out of the water and into more non-polar environments, such as organic matter or sediment. kochcolor.com Therefore, when released into aquatic systems, its concentration in the water column is expected to decrease as it adsorbs to suspended solids and partitions to other environmental compartments.
The interface between sediment and water is a critical area for the accumulation of hydrophobic compounds like this compound. The dye's properties promote its partitioning from the water column and subsequent adsorption onto sediment particles. researchgate.netwho.int Azo dyes, in general, are known to partition strongly to bottom sediments. nih.gov Once in the sediment, particularly in deeper, anoxic layers, the compound's fate is influenced by different degradation pathways than those prevalent in the aerobic water column. canada.ca Government assessments suggest that azo solvent dyes are persistent in sediment. canada.caresearchgate.net
When introduced to terrestrial environments, this compound is expected to exhibit low mobility. Its high Log Kₒw value suggests strong adsorption to the organic carbon fraction of soil. kochcolor.commdpi.com This binding significantly retards its transport through the soil profile, limiting the potential for leaching into groundwater. The compound is expected to persist in the soil matrix, with its movement largely constrained to the upper soil layers where it was introduced. canada.ca
| Environmental Compartment | Expected Behavior | Governing Properties |
|---|---|---|
| Water | Low persistence in dissolved phase; tendency to adsorb to suspended particles. | Low water solubility, high Log Kₒw. |
| Sediment | Strong partitioning and accumulation; persistence in anoxic layers. | Hydrophobicity, high Log Kₒw. |
| Soil | Strong adsorption to organic matter; low mobility and transport. | High Log Kₒw. |
Degradation Pathways and Mechanisms
The degradation of this compound, like many synthetic dyes, is a slow process. Dyes are inherently designed to be stable against light and chemical attacks to fulfill their function. scbt.com However, they are not entirely inert and can undergo transformation through various abiotic processes.
Beyond photolysis, other abiotic transformations can influence the fate of this compound. For azo dyes, hydrolysis is generally not considered a conclusive or significant degradation pathway. scbt.com A more critical abiotic process, particularly in anaerobic environments like deep sediments, is the reductive cleavage of the azo bond (–N=N–). nih.govcanada.ca This transformation breaks the molecule into constituent aromatic amines, which have their own distinct environmental properties. canada.ca This reductive process is a key mechanism for the natural attenuation of azo dyes in environments lacking oxygen. canada.caresearchgate.net
Biotic Degradation Mechanisms
The biotic degradation of this compound, a monoazo dye, is a critical process influencing its environmental persistence. The transformation of this compound is primarily mediated by microorganisms through various enzymatic activities, which differ significantly under aerobic and anaerobic conditions.
Aerobic Biodegradation Pathways
Under aerobic conditions, the biodegradation of azo dyes like this compound is often initiated by oxidative enzymes. While azo dyes are generally considered recalcitrant to aerobic bacterial degradation, certain microorganisms, particularly white-rot fungi, have demonstrated the ability to break them down. nih.govnih.gov These fungi utilize powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which are part of their lignin-degrading system. nih.govohsu.edu
The proposed aerobic pathway for similar hydrophobic azo dyes involves the oxidation of the molecule. For instance, studies on the degradation of Disperse Yellow 3 by the white-rot fungus Phanerochaete chrysosporium showed that the process is most effective in ligninolytic cultures where lignin and manganese peroxidases are produced. ohsu.edu The enzymatic attack can lead to the cleavage of the azo bond. One proposed mechanism suggests that peroxidases oxidize the phenolic ring of the dye, creating an azo-bearing carbonium ion. This intermediate is then susceptible to hydrolytic azo cleavage, which can result in the formation of smaller aromatic compounds like quinones and diazenes, which may be further degraded. ohsu.edu However, complete mineralization under aerobic conditions can be slow and is often incomplete. Biodegradation of solvent dyes by aerobic sludge has been reported to be insignificant in some cases, with a large percentage of the dye remaining unchanged or only slightly modified. scbt.com
Anaerobic Biodegradation Pathways
Anaerobic conditions are generally more favorable for the initial step of azo dye biodegradation. scbt.com The primary mechanism is the reductive cleavage of the azo bond (–N=N–). nih.govscbt.comsphinxsai.com This reaction is catalyzed by azoreductase enzymes and breaks the molecule into corresponding aromatic amines. nih.govsphinxsai.com For this compound (1-Phenyl-3-methyl-4-phenylazo-5-pyrazolone), this reductive cleavage would likely yield aniline (B41778) and 4-amino-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
This initial reduction step results in the decolorization of the dye. The resulting aromatic amines, however, may be more persistent and potentially toxic. sphinxsai.commdpi.com The complete degradation of these amines typically requires subsequent aerobic treatment, where they can be mineralized to carbon dioxide, water, and inorganic compounds. nih.govmdpi.com Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective strategy for the complete bioremediation of azo dyes. mdpi.com The reduction of the azo linkage is the predominant degradation pathway for these dyes in anaerobic environments like sediments. scbt.com
Role of Specific Microbial Consortia
Microbial consortia, or mixed microbial cultures, often exhibit enhanced degradation capabilities for complex pollutants like azo dyes compared to single microbial strains. mdpi.comresearchgate.net This enhanced efficiency stems from the synergistic metabolic activities of the different species within the consortium. mdpi.comresearchgate.net One microorganism's metabolic byproduct can serve as a substrate for another, leading to a more complete breakdown of the parent compound. researchgate.net
For azo dye degradation, a consortium might consist of bacteria that perform the initial anaerobic reduction and other species that subsequently degrade the resulting aromatic amines under aerobic conditions. For example, an engineered consortium of Pseudomonas aeruginosa and Aspergillus niger demonstrated significantly higher degradation efficiency for an orange azo dye compared to the individual species. mdpi.com While specific consortia for this compound are not extensively detailed in the literature, studies on similar dyes show that consortia containing various bacterial genera like Klebsiella, Aeromonas, Citrobacter, and Bacillus can be effective in decolorizing dye-containing wastewater. researchgate.netresearchgate.net The development of fungal-bacterial consortia is also a promising approach, combining the reductive capabilities of bacteria with the oxidative power of fungal enzymes. neptjournal.commdpi.com
Enzymatic Degradation by Azoreductases and Peroxidases
The enzymatic breakdown of this compound is central to its biotic degradation, primarily involving azoreductases and peroxidases.
Azoreductases: These enzymes are key to the anaerobic degradation of azo dyes. mdpi.com They catalyze the reductive cleavage of the azo bond, using electron donors such as NADH or NADPH. nih.govmdpi.com This is the initial and rate-limiting step in anaerobic decolorization. sphinxsai.com Azoreductases can be flavin-dependent or flavin-free and are found in a wide variety of bacteria. nih.gov The enzyme from Staphylococcus aureus, for instance, has been shown to degrade various azo dyes, including sulfonated compounds. nih.gov The specificity of azoreductases can vary, influencing the rate of degradation for different dye structures. sphinxsai.com
Peroxidases: Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), are primarily associated with aerobic degradation by fungi like Phanerochaete chrysosporium and Irpex lacteus. ohsu.edunih.gov These heme-containing enzymes have high redox potentials and act by oxidizing the dye molecule. nih.govnih.gov The mechanism does not necessarily start at the azo bond but can involve an attack on other parts of the molecule, like the phenolic ring, leading to the formation of radicals and subsequent bond cleavage, including the azo linkage. ohsu.edu Soybean peroxidase (SBP) has also been studied for its ability to degrade azo dyes, showing high decolorization efficiency. core.ac.uk The action of peroxidases can lead to the degradation of the dye without forming potentially carcinogenic aromatic amine intermediates, which is a significant advantage over the reductive pathway. mdpi.comd-nb.info
Influence of Environmental Factors on Degradation Kinetics
The rate and extent of this compound degradation are significantly influenced by various environmental factors. The optimal conditions for microbial and enzymatic activity are crucial for efficient bioremediation.
| Environmental Factor | Influence on Degradation Kinetics |
| pH | Affects the activity and stability of degradative enzymes. Peroxidases often have an acidic optimal pH (e.g., pH 3.5-4.5 for enzymes from Irpex lacteus), while azoreductases may function better under neutral to slightly alkaline conditions. nih.govcore.ac.uk The pH can also influence the surface charge of microbial cells and the solubility of the dye. |
| Temperature | Directly impacts microbial growth and enzyme reaction rates. Most microbial degradation processes have an optimal temperature range, typically between 30-40°C. For example, an azoreductase from Staphylococcus aureus showed maximum activity between 35-40°C. nih.gov Extreme temperatures can lead to enzyme denaturation and a halt in degradation. nih.gov |
| Oxygen | Determines the dominant degradation pathway. Aerobic conditions favor oxidative degradation by peroxidases, while anaerobic conditions are necessary for the reductive cleavage by azoreductases. nih.govscbt.com The presence of oxygen can inhibit azoreductase activity by competing for the reducing equivalents (NADH/NADPH). mdpi.com |
| Co-substrates | The presence of an easily metabolizable carbon source (co-substrate), such as glucose, can enhance the degradation of azo dyes. It provides the necessary energy and reducing power (NADH/NADPH) for the microorganisms to produce the required degradative enzymes. researchgate.net |
| Dye Concentration | High concentrations of the dye can be toxic to microorganisms, inhibiting their growth and metabolic activity. The degradation rate may decrease at higher initial dye concentrations due to enzyme saturation or inhibitory effects. nih.gov |
Persistence and Bioaccumulation Potential
This compound is designed to be chemically stable and lightfast, which contributes to its persistence in the environment. scbt.comhermetachem.com Its low water solubility and hydrophobic nature mean that if released into aquatic systems, it is likely to adsorb to sediment and particulate matter. researchgate.net
Persistence: Azo dyes, in general, are considered persistent organic pollutants due to their resistance to abiotic and biotic degradation. scbt.com The half-life of such compounds in the environment can be long, although specific data for this compound is scarce. Its degradation is slow, especially under aerobic conditions in the absence of specialized microorganisms. scbt.com The compound is not expected to undergo significant hydrolysis. researchgate.net
Bioaccumulation: Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. For hydrophobic compounds like solvent dyes, the octanol-water partition coefficient (log K_ow) is a key indicator of bioaccumulation potential. While specific experimental data for this compound is limited, solvent dyes as a class have high log K_ow values, suggesting a potential for bioaccumulation. scbt.com For the structurally related Solvent Yellow 43, a high log K_ow of 4.643 and a Bioconcentration Factor (BCF) of 662.7 have been reported, indicating a potential risk of bioaccumulation. chemos.de However, the large molecular size of many solvent dyes may limit their uptake across biological membranes, potentially reducing the experimentally observed bioaccumulation compared to theoretical estimates. scbt.com
Assessment of Environmental Stability
The environmental persistence of a chemical is a critical factor in determining its potential long-term impact. For this compound, its stability is influenced by several degradation pathways.
Persistence and Degradation: Like many synthetic dyes, this compound is engineered for chemical and photolytic stability to ensure colorfastness in its applications. nih.govuni.lu This inherent stability contributes to its persistence in the environment. nih.gov Research indicates that it is not readily biodegradable under aerobic conditions. nih.gov While hydrolysis is not considered a significant degradation pathway for this dye, atmospheric oxidation may play a role in its breakdown if it is released into the air. nih.govnih.govuni.lu
Under anaerobic conditions, such as those found in deep sediment layers, the primary degradation mechanism for azo dyes like this compound is the reductive cleavage of the azo bond. uni.lu This process can result in the formation of aromatic amines, which are themselves subjects of environmental concern. For this compound, this degradation would yield products including aniline and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. tci-chemical-trading.com
Physicochemical Stability: this compound is generally stable under normal storage and use conditions. nih.gov However, it can be susceptible to degradation in the presence of strong acids or bases. nih.gov
A summary of the environmental stability characteristics is presented below.
| Degradation Pathway | Relevance to this compound | Notes |
| Aerobic Biodegradation | Not readily biodegradable. nih.gov | Designed for stability, leading to environmental persistence. nih.gov |
| Anaerobic Biodegradation | Potential for azo bond cleavage. uni.lu | Occurs in anoxic environments like sediment; forms aromatic amines. |
| Hydrolysis | Not expected to be a significant pathway. nih.govuni.lu | The chemical structure lacks groups susceptible to rapid hydrolysis. nih.gov |
| Photodegradation | Designed to be photolytically stable. nih.gov | While photolysis is not a dominant fate, its contribution to the degradation of dispersed trace amounts may be underestimated. nih.gov |
| Atmospheric Oxidation | Predicted to be an important fate process if released to the atmosphere. uni.lu | Relevant for volatile fractions of the compound. |
Bioavailability in Aquatic and Terrestrial Ecosystems
Bioavailability, the extent to which a chemical can be taken up by an organism, is governed by the substance's physical and chemical properties and environmental conditions.
Aquatic Ecosystems: this compound exhibits low solubility in water and is hydrophobic, as indicated by its high octanol-water partition coefficient (log Kow) of 5.22. Consequently, when released into aquatic environments, it is expected to adsorb strongly to suspended particles and organic matter in the sediment rather than remaining dissolved in the water column. This partitioning behavior reduces its direct bioavailability to pelagic (water-column dwelling) organisms but increases the potential for exposure to benthic (sediment-dwelling) organisms.
Terrestrial Ecosystems: The primary route for this compound to enter terrestrial ecosystems is through the application of sewage sludge from wastewater treatment plants to agricultural land. As the dye partitions to solids during wastewater treatment, it becomes concentrated in the sludge. Once in the soil, its low water solubility and high hydrophobicity mean it will likely remain bound to soil organic matter, limiting its mobility but making it available for uptake by soil-dwelling organisms and potentially plants.
Uptake and Accumulation in Biota
The potential for a substance to be taken up and concentrated in living organisms is a key aspect of its environmental risk profile.
Bioconcentration and Bioaccumulation: Bioconcentration refers to the uptake of a chemical from water, while bioaccumulation includes uptake from all environmental sources, including food. The high log Kow of this compound suggests a theoretical potential for bioaccumulation. nih.gov However, experimental data and models that account for metabolic processes suggest that significant bioconcentration or bioaccumulation in aquatic organisms is unlikely.
Several factors may limit the bioaccumulation of this compound. The large molecular size can hinder its passage across biological membranes, thus limiting its uptake rate. nih.gov While estimated bioconcentration factors (BCFs) for non-ionic dyes can be high, experimentally measured values are often considerably lower. nih.gov Therefore, despite its hydrophobicity, the risk of significant bioaccumulation of this compound in the food chain is considered to be moderate and requires further validation. nih.gov Lipid content in organisms has been shown to be an important factor governing the bioaccumulation of similar organic pollutants.
Environmental Modeling and Predictive Fate Assessment
Due to the cost and complexity of extensive experimental testing, environmental fate modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is frequently employed to predict the behavior of chemicals like this compound.
QSAR Modeling: QSAR models use the molecular structure of a chemical to predict its physicochemical properties and environmental behavior. For azo dyes, QSARs are used to estimate key parameters like log Kow, which are then used as inputs for models that predict environmental distribution, degradation, and toxicity. For instance, models such as BIOWIN and HYDROWIN have been used to predict the biodegradation and hydrolysis of azo solvent dyes.
While QSARs are a valuable tool, their predictions for certain complex molecules like monoazo solvent dyes can have uncertainties. For this reason, a "read-across" approach is sometimes used, where data from structurally similar analogue compounds are used to infer the properties of the substance of interest. In the case of azo dyes, QSARs have indicated that many compounds have high log Kow values, suggesting a tendency to sorb to sediment. However, for bioaccumulation, the large molecular size, which is not always fully accounted for in standard QSARs, appears to be a limiting factor. nih.gov The use of QSARs is therefore a critical but carefully considered component of the environmental assessment process, with an understanding that predictions should be validated with empirical data whenever possible.
Ecotoxicological Research of Solvent Yellow 16
Aquatic Ecotoxicity Studies
The potential for Solvent Yellow 16 to cause harm to aquatic life has been the subject of several ecotoxicological investigations. These studies are essential for understanding the risks this compound poses to freshwater environments.
Acute Toxicity to Freshwater Organisms
Acute toxicity studies assess the short-term effects of a substance on aquatic organisms. For this compound, research has provided some insights into its impact on invertebrates, while data on fish remains limited.
One key study determined the 48-hour median effective concentration (EC50) for the freshwater invertebrate Daphnia magna. The EC50, which is the concentration of a substance that affects 50% of the test population, was found to be greater than 100 mg/L for Daphnia magna when exposed to this compound for 48 hours researchgate.netechemi.com. This suggests a relatively low acute toxicity to this species.
However, a significant data gap exists regarding the acute toxicity of this compound to freshwater fish. Multiple sources indicate that there is no available data on the median lethal concentration (LC50) for any fish species exposed to this compound researchgate.netechemi.com.
Interactive Data Table: Acute Aquatic Toxicity of this compound
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Daphnia magna (Water Flea) | EC50 | 48 hours | > 100 | researchgate.netechemi.com |
| Freshwater Fish | LC50 | 96 hours | No data available | researchgate.netechemi.com |
Chronic Toxicity to Aquatic Invertebrates and Vertebrates
Impact on Algal Growth and Photosynthesis
Algae are fundamental to aquatic ecosystems as primary producers. The impact of this compound on algal growth has been investigated, providing a No Observed Effect Concentration (NOEC). The NOEC is the highest concentration of a substance at which no statistically significant adverse effect is observed. For the green alga Desmodesmus subspicatus (previously known as Scenedesmus subspicatus), the 72-hour NOEC for this compound has been determined to be 1 mg/L researchgate.netechemi.com.
Interactive Data Table: Toxicity of this compound to Algae
| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |
| Desmodesmus subspicatus (Green Alga) | NOEC | 72 hours | 1 | researchgate.netechemi.com |
Terrestrial Ecotoxicity Studies
The potential for this compound to affect organisms living in the soil is another important area of ecotoxicological research.
Toxicity to Soil Organisms
Studies on the toxicity of this compound to soil organisms have provided some data, particularly for earthworms. In an acute toxicity test using the earthworm Eisenia fetida, the 14-day LC50 was determined to be greater than 1000 mg/kg of dry soil weight. This test was conducted as a limit test at a nominal concentration of 1000 mg/kg, and the mortality rate was low, indicating a low acute toxicity to this species under the test conditions epa.gov. Information regarding the toxicity of this compound to other soil organisms, such as microorganisms and arthropods, is currently not available in the scientific literature.
Interactive Data Table: Acute Terrestrial Toxicity of this compound
| Test Organism | Endpoint | Duration | Value (mg/kg dry soil) | Reference |
| Eisenia fetida (Earthworm) | LC50 | 14 days | > 1000 | epa.gov |
Effects on Terrestrial Plant Species
Direct research specifically investigating the ecotoxicological effects of this compound on terrestrial plant species is limited. However, the potential for phytotoxicity can be inferred from studies on the broader category of azo dyes. Effluents containing these dyes, when used for irrigation, have been shown to impact seed germination and plant growth. ijcmas.comnih.govsemanticscholar.org
Studies on various azo dyes have demonstrated that higher concentrations in water or soil can suppress seed germination and inhibit the growth of seedlings. researchgate.netresearchgate.net For instance, research on the effect of direct dye effluents on maize and sorghum showed a decrease in seed germination, shoot length, and root length at high concentrations. nih.gov The phytotoxic effects are often attributed to the presence of toxic elements and high solute concentrations in the effluents, which can alter the osmotic potential and hinder water uptake by seeds. semanticscholar.orgnasccbe.ac.in The degradation of azo dyes can also release aromatic amines into the soil, which may be absorbed by plants and exert further toxic effects. gsconlinepress.comresearchgate.net While some studies have found that highly diluted dye effluents might not inhibit, or may even slightly stimulate, plant growth, concentrations beyond a certain threshold consistently show inhibitory effects on various plant parameters, including biomass and chlorophyll (B73375) content. semanticscholar.orgresearchgate.net
Table 1: Effects of Azo Dye Effluents on Terrestrial Plants
| Plant Species | Effect | Reference |
|---|---|---|
| Zea mays (Maize) | Decreased seed germination and seedling growth at high concentrations. | nih.gov |
| Sorghum sp. | Inhibition of germination and reduction in root and shoot length. | nih.gov |
| Glycine max (Soybean) | Germination negatively affected at high effluent concentrations; seedling growth inhibited. | semanticscholar.orgnasccbe.ac.in |
| Vigna radiata (Green gram) | Suppression of germination and seedling growth at effluent concentrations above 25%. | ijcmas.comresearchgate.net |
Toxicological Mechanisms in Environmental Organisms
The primary toxicological mechanism of concern for azo dyes, including this compound, in environmental organisms is linked to their biotransformation under anaerobic conditions. gsconlinepress.com The core of this mechanism is the reductive cleavage of the azo bond (–N=N–), a process catalyzed by azoreductase enzymes found in various microorganisms. researchgate.netnih.govsemanticscholar.org This breakdown process is significant in oxygen-poor environments like aquatic sediments or the intestines of fish. nih.gov
The cleavage of the azo bond results in the formation of aromatic amines. researchgate.netnih.gov These metabolites are often more toxic, mutagenic, and carcinogenic than the parent dye molecule. nih.govresearchgate.netnih.gov Aromatic amines are recognized as a significant environmental concern due to their potential to cause adverse effects in aquatic organisms. bohrium.comacs.orgnih.gov
Once formed, these aromatic amines can exert toxicity through several pathways:
Oxidative Stress: Aromatic amines can lead to the overproduction of reactive oxygen species (ROS) within organisms. tandfonline.comnih.gov This imbalance overwhelms the antioxidant defense systems, leading to cellular damage, including lipid peroxidation. nih.gov
Genotoxicity: Many aromatic amines are genotoxic, meaning they can damage the genetic material (DNA) of cells. nih.govlu.lv This can manifest as DNA strand breaks, the formation of micronuclei, and other chromosomal aberrations, potentially leading to cancer or developmental issues in exposed organisms. nih.govlu.lvmedcraveonline.com
Endocrine Disruption: Some aromatic amines have been shown to interfere with the endocrine systems of vertebrates and invertebrates. bohrium.com
Solvent dyes, being non-ionic and often hydrophobic, may also pose a risk of bioaccumulation in the fatty tissues of aquatic organisms, leading to long-term exposure and chronic toxicity. scbt.com
Biomarker Responses and Ecological Risk Assessment
Biomarkers are essential tools for detecting the sublethal effects of contaminants like azo dyes at the cellular and molecular level before they manifest as overt toxicity. nih.gov In aquatic organisms exposed to azo dyes or their metabolites, a range of biomarker responses has been observed.
Common biomarkers of exposure and effect include:
Antioxidant and Detoxification Enzymes: Exposure to azo dyes can induce a response in the antioxidant defense system. nih.gov This includes changes in the activity of enzymes such as Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione S-transferase (GST). researchgate.netnih.gov An increase in these enzyme activities often indicates an adaptive response to combat oxidative stress, while a decrease can signal overwhelming damage. researchgate.net
Oxidative Damage Markers: The extent of cellular damage caused by ROS can be quantified by measuring markers like lipid peroxidation (LPO), often assessed by malondialdehyde (MDA) levels. nih.govnih.gov
Genotoxicity Markers: The micronucleus test and the Comet assay are widely used to assess DNA damage in cells (e.g., fish erythrocytes) and are sensitive indicators of genotoxic potential. lu.lv The formation of micronuclei, nuclear buds, and fragmented-apoptotic cells in fish exposed to azo dyes provides clear evidence of genotoxic impact. lu.lv
Neurotoxicity Markers: Inhibition of the enzyme Acetylcholinesterase (AChE) is a common biomarker for neurotoxic effects. nih.govnih.gov
Table 2: Common Biomarker Responses to Azo Dye Exposure in Aquatic Organisms
| Biomarker Category | Specific Biomarker | Organism Type | Typical Response | Reference |
|---|---|---|---|---|
| Oxidative Stress | Catalase (CAT), Superoxide Dismutase (SOD) | Fish, Invertebrates | Altered activity (increase or decrease) | researchgate.netnih.gov |
| Detoxification | Glutathione S-transferase (GST) | Fish, Invertebrates | Increased activity | nih.govresearchgate.net |
| Cellular Damage | Lipid Peroxidation (LPO) | Fish, Invertebrates | Increased levels | nih.gov |
| Genotoxicity | Micronuclei (MN) Formation | Fish | Increased frequency | lu.lv |
| Neurotoxicity | Acetylcholinesterase (AChE) | Fish | Altered activity | nih.gov |
A comprehensive ecological risk assessment for this compound is challenged by a lack of extensive environmental monitoring and chronic toxicity data. However, available data provides some insight. According to safety data sheets, this compound exhibits some toxicity to aquatic organisms. echemi.com
Table 3: Aquatic Ecotoxicity Data for this compound
| Test Organism | Endpoint | Value | Exposure Time | Reference |
|---|---|---|---|---|
| Daphnia magna (Water flea) | EC50 | > 100 mg/L | 48 hours | echemi.com |
| Desmodesmus subspicatus (Green algae) | NOEC | 1 mg/L | 72 hours | echemi.com |
EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population. NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
A screening assessment conducted by Environment and Climate Change Canada, as part of a review of certain azo solvent dyes, concluded that the 21 substances assessed, including this compound, are not entering the environment in quantities or under conditions that constitute a danger to the environment. researchgate.net The assessment noted that non-ionic disperse and solvent dyes can be potentially toxic to aquatic organisms. scbt.comec.gc.ca The primary risk associated with azo dyes in general stems from the potential formation of hazardous aromatic amines during degradation. gsconlinepress.comresearchgate.net
Human Health Toxicology and Mechanistic Studies of Solvent Yellow 16
Metabolic Transformations and Bioactivation
The biotransformation of Solvent Yellow 16 is a critical factor in understanding its toxicological profile. Metabolism can lead to the detoxification or, conversely, the bioactivation of the compound into more reactive and potentially harmful intermediates.
It is essential to first clarify the chemical nature of this compound, which is identified chemically as 2-(2-Quinolyl)-1H-indene-1,3(2H)-dione, also known as Quinoline (B57606) Yellow SS. wikipedia.org This compound belongs to the quinophthalone class of dyes and does not possess an azo bond (-N=N-). Therefore, it does not undergo the metabolic pathway of azo bond cleavage.
Azo bond cleavage is a significant metabolic pathway for azo dyes, which constitute a large group of synthetic colorants. This process, typically a reduction reaction, breaks the nitrogen-nitrogen double bond and releases the constituent aromatic amines. This pathway is of toxicological concern because some aromatic amines are known or suspected carcinogens.
While this compound does not form aromatic amines via azo reduction, its metabolism through other pathways, such as oxidation, can produce different metabolites. In a study simulating hepatic biotransformation through electrochemical oxidation, Quinoline Yellow (the water-soluble form of the dye) was shown to generate products including 4,4'-diaminodiphenylmethane, 2-methoxy-5-methylaniline, and 4,4'-oxydianiline. nih.gov
In mammalian systems, this compound undergoes extensive metabolism, primarily in the liver. Studies in F344/N rats exposed to radiolabelled this compound aerosols demonstrated that the compound is rapidly metabolized. nih.gov High-pressure liquid chromatography analysis revealed that 40% to 75% of the radioactivity in the liver and kidney consisted of various metabolites. nih.govnih.gov The primary route of excretion for the parent compound and its metabolites was through the feces, accounting for 74% of the initial dose, while urinary excretion accounted for 14%. nih.govnih.gov Over 90% of the substance excreted in the urine was in the form of metabolites. nih.govnih.gov
The enzymatic processes responsible for the metabolism of the core quinoline structure have been investigated. Cytochrome P450 (CYP) enzymes play a central role in the initial oxidative metabolism. nih.gov Studies using human and rat liver microsomes have identified specific CYP isoenzymes involved in these transformations. nih.gov
| Enzyme | Metabolic Reaction | System Studied | Reference |
|---|---|---|---|
| CYP2E1 | Formation of 3-hydroxyquinoline | Human and Rat Liver Microsomes | nih.gov |
| CYP2A6 | Formation of quinoline-1-oxide | Human Liver Microsomes | nih.gov |
| CYP2A6 (putative) | Formation of quinoline-5,6-epoxide (precursor to diol) | Human Liver Microsomes | nih.gov |
| Microsomal Epoxide Hydrolase | Conversion of quinoline-5,6-epoxide to quinoline-5,6-diol | Human and Rat Liver Microsomes | nih.gov |
These enzymatic reactions convert the lipophilic quinoline structure into more water-soluble metabolites that can be more readily excreted.
The human microbiome, particularly in the gut and on the skin, possesses a vast metabolic capacity that can influence the fate of xenobiotics, including dyes. The gut microbiota can perform a wide range of biotransformations, with reductive and hydrolytic reactions being the most significant. nih.gov
Specific to the quinoline structure, studies have demonstrated that gut microbes are capable of metabolism. Research has shown that human fecal flora can degrade related compounds like 2-methylquinoline. nih.gov Furthermore, the bacterium Desulfobacterium indolicum has been observed to hydroxylate quinoline at position 2, forming 2-quinolinone, which is then further transformed. researchgate.net It has also been suggested that microbiota-derived quinoline metabolites, such as 2,8-dihydroxyquinoline, could be synthesized in the human gut and contribute to biological activity. nih.gov While direct evidence for the metabolism of this compound by human microflora is limited, the existing data on related quinoline compounds strongly suggest that it could be a substrate for microbial enzymes.
Genotoxicity and Mutagenicity Assessments
Genotoxicity testing is performed to identify substances that can cause damage to DNA and chromosomes. A standard battery of tests, including both in vitro and in vivo assays, is used to evaluate the mutagenic and clastogenic potential of a chemical.
A range of in vitro assays have been employed to investigate the genotoxic potential of this compound and its water-soluble counterpart, Quinoline Yellow. These tests utilize bacterial or mammalian cells to detect various genetic endpoints, such as gene mutations, DNA strand breaks, and chromosomal damage. fiocruz.brnih.gov
Key methodologies include:
Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). wuxiapptec.com
Mammalian Cell Gene Mutation Assay: The Mouse Lymphoma Assay (MLA) is a common example that detects mutations in the thymidine (B127349) kinase (Tk) gene in mouse lymphoma cells. wuxiapptec.com
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual cells. nih.gov
Micronucleus Test: This assay detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells, which originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. It is an indicator of chromosomal damage (clastogenicity) or aneuploidy. nih.gov
Studies on Quinoline Yellow have yielded mixed results across these different in vitro systems.
| Assay | Test System | Metabolic Activation (S9) | Result | Reference |
|---|---|---|---|---|
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | With and Without | Negative | hpa.gov.tw |
| Mouse Lymphoma Assay (MLA) | L5178Y cells | With and Without | Negative | hpa.gov.tw |
| Comet Assay | Human Peripheral Lymphocytes | Without | Positive (at highest concentration) | hpa.gov.tw |
| Comet Assay | HepG2 cells | (Metabolically competent cells) | Positive | nih.gov |
| Micronucleus Test | Human Peripheral Lymphocytes | Without | Positive | hpa.gov.tw |
| Micronucleus Test | HepG2 cells | (Metabolically competent cells) | Positive | nih.gov |
The collective data indicate that while Quinoline Yellow does not appear to be a gene mutagen in bacterial or mammalian cell tests, it shows evidence of inducing DNA damage and chromosomal damage in human cells in vitro. nih.govhpa.gov.twresearchgate.net
To assess whether the effects observed in vitro are relevant to a whole organism, in vivo studies are conducted. service.gov.uk A positive result in an in vitro assay often prompts follow-up testing in animal models. clinmedjournals.org The most common in vivo test for detecting chromosomal damage is the rodent bone marrow micronucleus test. This assay evaluates the formation of micronuclei in developing red blood cells (erythrocytes) in the bone marrow of animals exposed to a test substance. nih.gov
| Assay | Test System | Test Conditions | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| Bone Marrow Micronucleus Test | NMRI Mice | Single oral gavage administration | Chromosome Damage | Negative | hpa.gov.tw |
The available in vivo data for Quinoline Yellow show a negative result in the mouse bone marrow micronucleus test. hpa.gov.tw This suggests that, under the conditions of this study, the clastogenic effects observed in some in vitro cell systems may not be expressed in the bone marrow of a living animal. This discrepancy could be due to differences in metabolism, distribution, or detoxification mechanisms between the isolated cells used in vitro and the whole organism.
Structure-Activity Relationships for Genotoxic Potential
This compound, also known as Sudan II, is a monoazo dye characterized by the presence of an azo group (-N=N-). cfs.gov.hk The genotoxic potential of azo dyes like this compound is closely linked to their chemical structure and metabolic activation. A key mechanism for the genotoxicity of this class of compounds is the reductive cleavage of the azo bond. scbt.com This biotransformation process breaks the dye molecule into its component aromatic amines. scbt.com
For this compound, metabolic reduction can yield aromatic amines such as p-phenylenediamine (B122844) and aniline (B41778). frontiersin.orgnih.gov These resulting amines are considered the primary mutagenic moieties. scbt.com Following their formation, these aromatic amines can be metabolically activated through N-oxidation, a reaction often catalyzed by cytochrome P450 isozymes. scbt.com This process forms N-hydroxylarylamines, which are reactive intermediates. scbt.com These intermediates can then form adducts with DNA, attacking nucleobases and leading to DNA damage. scbt.comfrontiersin.org
Molecular modeling studies have shed light on the interaction between Sudan II and DNA. These studies suggest that when Sudan II or its metabolites form adducts with DNA, they cause significant disturbances to the DNA's helical structure and conformation. frontiersin.orgnih.govresearchgate.netnih.gov Such structural perturbations are inferred to have a significant impact on critical cellular processes like DNA repair and replication. frontiersin.orgnih.gov Early research using the Salmonella typhimurium mutagenicity test (Ames test) showed that Sudan II induced mutations in the TA1538 strain, but only in the presence of a rat liver preparation for metabolic activation. nih.gov This highlights the necessity of metabolic processes to convert the parent compound into a genotoxic agent.
Carcinogenicity Research and Mechanisms
The carcinogenicity of this compound (Sudan II) has been evaluated by the International Agency for Research on Cancer (IARC). Based on the available evidence, IARC has classified Sudan II in Group 3: Unclassifiable as to its carcinogenicity to humans. cfs.gov.hkscbt.cominchem.org This classification reflects inadequate evidence of carcinogenicity in humans and limited or inadequate evidence in experimental animals. cfs.gov.hk Despite this classification, several national food authorities consider Sudan dyes to be genotoxic carcinogens. cfs.gov.hk
Long-Term Animal Bioassays
Long-term animal studies on this compound have yielded limited and, in some cases, inconclusive results. The IARC evaluation noted that carcinogenicity studies involving oral and subcutaneous administration in mice and rats could not be properly evaluated. inchem.org The limitations cited were related to the experimental design, including an inadequate number of animals, insufficient duration of the experiments, or incomplete reporting of the findings. inchem.org
A notable exception was a study involving the implantation of this compound directly into the bladder of mice. This bioassay resulted in a high incidence of bladder carcinomas, providing evidence of local carcinogenicity under these specific test conditions. inchem.org
Table 1: Summary of Long-Term Animal Bioassays for this compound (Sudan II)
| Species | Route of Administration | Findings | IARC Evaluation | Citation |
|---|---|---|---|---|
| Mice, Rats | Oral, Subcutaneous | Data not evaluable | Inadequate due to experimental limitations | inchem.org |
Mechanisms of Carcinogenic Action
The suspected carcinogenic action of this compound is primarily linked to its genotoxic properties. The prevailing mechanism involves metabolic activation, which transforms the parent dye into reactive molecules capable of damaging DNA. scbt.com As described previously, this pathway begins with the enzymatic reduction of the azo linkage, producing aromatic amines. scbt.comfrontiersin.orgnih.gov
These amines are then subject to oxidation by enzymes like Cytochrome P450 1A1 (CYP1A1), which can form reactive metabolites such as the benzenediazonium (B1195382) cation. frontiersin.org These electrophilic intermediates can covalently bind to DNA, forming DNA adducts. frontiersin.org The formation of these adducts is a critical step in chemical carcinogenesis, as they can lead to mutations during DNA replication if not repaired, potentially initiating the development of tumors. frontiersin.orgresearchgate.net This mechanism is thought to be responsible for the carcinogenicity observed in animal studies with many azo dyes, which often affect organs such as the liver and urinary bladder. scbt.com
Epidemiological Investigations and Human Exposure
According to the IARC, no case reports or epidemiological studies regarding the carcinogenicity of this compound in humans were available for their evaluation. inchem.org Therefore, there is no direct evidence from human population studies to link exposure to this specific compound with an increased risk of cancer.
Human exposure to Sudan dyes, including this compound, has been a public health concern, primarily due to their illegal use as colorants in food products. cfs.gov.hkfrontiersin.orgpjbmb.org.pk Contamination has been found in items such as chili powder and palm oil. nih.gov Additionally, this compound (Sudan II) has been permitted for use in some cosmetics, and studies have identified its presence in products like lipsticks, indicating that dermal absorption is another potential route of exposure. cfs.gov.hkfrontiersin.org
Systemic Toxicity and Organ-Specific Effects
Specific information on the systemic toxicity and organ-specific effects of this compound is limited. General toxicological information suggests that acute effects may include irritation to the eyes, skin, mucous membranes, and upper respiratory tract. cncolorchem.com Ingestion may lead to gastrointestinal irritation. cncolorchem.com
Studies on the broader class of azo dyes have shown that chronic exposure in laboratory animals can affect organs including the liver, urinary bladder, and intestines. scbt.com For example, a bioassay of the structurally related C.I. Solvent Yellow 14 in rats revealed dose-related increases in non-neoplastic lesions such as lymphoid hyperplasia of the lung and focal hyperplasia of the bile duct. nih.gov However, specific long-term organ toxicity studies for this compound are not well-documented in the available literature. One material safety data sheet notes a danger of cumulative effects but also states "Target Organs: None". scbt.comcncolorchem.com
Immunotoxicological and Sensitization Potential
There is evidence to suggest that Sudan dyes possess sensitization potential. cfs.gov.hk They have been reported as contact allergens, and concerns exist about their absorption through the skin. cfs.gov.hkpjbmb.org.pk For this compound specifically, one safety data sheet indicates it may cause skin irritation in sensitive individuals. cncolorchem.com However, another notes that no information is available regarding its sensitization potential. fishersci.com
The immunotoxicological profile of this compound is not well-defined. However, research on other azo dyes provides some insight. For instance, the related compound Solvent Yellow 33 is considered a potent contact sensitizer (B1316253) in both human and animal studies. nih.gov It has been shown to produce delayed-type hypersensitivity, a cell-mediated immune response. nih.gov While this provides a basis for concern for the class of solvent dyes, specific immunotoxicological studies on this compound are required for a definitive assessment.
Advanced Analytical Methodologies for Solvent Yellow 16
Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like Solvent Yellow 16, various chromatographic methods are employed to ensure its quality and to study its behavior in different matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound and identifying its non-volatile degradation products. Reverse-phase (RP) HPLC is a commonly utilized method for this purpose. nih.gov A typical RP-HPLC setup for analyzing this compound involves a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid to ensure sharp peak shapes. nih.gov For applications requiring compatibility with mass spectrometry, phosphoric acid is often replaced with a volatile acid such as formic acid. nih.gov
This method is highly effective for separating the main component, this compound, from its impurities, which may arise during the manufacturing process. By comparing the retention time and the spectral data of the peaks in a sample to a known reference standard, the purity can be accurately determined. The technique is sensitive enough to detect impurities at very low levels. nih.gov Furthermore, HPLC is invaluable for studying the degradation of this compound. As the dye degrades, new peaks corresponding to the degradation products will appear in the chromatogram, allowing for their separation and subsequent identification. amazon.com For instance, a patent for a related compound, Solvent Yellow 163, specifies that HPLC is used to confirm a product purity of over 98.5%. wikipedia.org
Table 1: Example of HPLC Method Parameters for Azo Dye Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1mm, 1.7 µm) |
| Mobile Phase | A: 10mM Ammonium (B1175870) Formate in Water B: Methanol | | Gradient | Time-based linear gradient from low to high organic phase (B) | | Flow Rate | 0.350 mL/min | | Detection | Photodiode Array (PDA) or UV-Vis Detector | | Injection Volume | 2 µL | This table presents typical parameters for the analysis of organic dyes, similar to methods used for this compound and related compounds. acgih.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
When this compound undergoes degradation or metabolic processes, it can potentially break down into smaller, more volatile molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of such volatile compounds. fishersci.at In this method, a sample is vaporized and injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound. nih.gov
The analysis of volatile metabolites is crucial for understanding the complete degradation pathway of a substance. For azo dyes, this could include the formation of various aromatic amines or other small organic molecules. amazon.com The general procedure for analyzing volatile metabolites involves an extraction step to isolate the compounds from the sample matrix, followed by direct injection into the GC-MS system. nih.gov The technique is highly sensitive and can identify a wide array of volatile chemical classes, including alcohols, hydrocarbons, ketones, and aldehydes. fishersci.atfishersci.ie
Ultra-High-Performance Liquid Chromatography (UHPLC) with High-Resolution Mass Spectrometry
For even greater resolution and sensitivity, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole-Orbitrap analyzer, represents the cutting edge of analytical capability. fishersci.comuni.lu UHPLC systems use columns with smaller particle sizes (typically under 2 µm), which allows for much faster and more efficient separations compared to traditional HPLC. flybase.org
When paired with HRMS, this technique provides extremely accurate mass measurements, which greatly aids in the confident identification of unknown compounds, including impurities and degradation products. nih.govnih.gov A study on the screening of 63 coloring agents in cosmetics successfully utilized UHPLC-Orbitrap HRMS to analyze compounds including this compound. fishersci.com This powerful combination allows for both targeted quantification of known analytes and non-targeted screening to identify unexpected compounds in a single analytical run. uni.lu
Spectroscopic Characterization
Spectroscopic methods involve the interaction of electromagnetic radiation with a substance to obtain structural and quantitative information. These techniques are often used in conjunction with chromatography for definitive identification and analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Degradation Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of colored compounds like this compound. wikipedia.org Organic compounds with a high degree of electron conjugation, such as the azo group (N=N) and aromatic rings in this compound, absorb light strongly in the UV and visible regions of the electromagnetic spectrum. iarc.fr
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iarc.fr This principle allows for the creation of a calibration curve using standards of known concentration, which can then be used to determine the exact concentration of this compound in an unknown sample. fishersci.ienih.gov The wavelength of maximum absorbance (λmax) for a related compound, HC Yellow 16, is around 370 nm. nih.gov By monitoring the decrease in absorbance at this wavelength over time, UV-Vis spectroscopy can be effectively used to track the degradation of the dye. iarc.fr
Table 2: Application of UV-Vis Spectroscopy in Analyte Quantification
| Application | Principle | Key Measurement |
|---|---|---|
| Quantitative Analysis | Beer-Lambert Law | Absorbance at λmax |
| Degradation Monitoring | Decrease in concentration over time | Change in Absorbance at λmax |
| Identification | Unique spectral profile | Wavelength of Maximum Absorbance (λmax) |
This table summarizes the primary uses of UV-Vis spectroscopy in chemical analysis. wikipedia.orgiarc.frnih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby providing crucial information for structural elucidation. nih.govnih.gov When a molecule is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. An FT-IR spectrometer measures these absorptions and generates a spectrum that serves as a unique molecular "fingerprint." nih.gov
For this compound, the FT-IR spectrum would show characteristic absorption bands corresponding to its key structural features. This includes vibrations from the aromatic rings, the C-N and C=C bonds within the pyrazole (B372694) ring, and, most importantly, the N=N stretching of the azo group, which is typically identifiable in the 1504 cm⁻¹ to 1555 cm⁻¹ region for mono-azo dyes. nih.gov By comparing the FT-IR spectrum of a sample to that of a reference standard, its identity can be confirmed. nih.gov This technique is also invaluable for identifying unknown degradation products by revealing the changes in functional groups that have occurred. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of chemical compounds. jove.com It operates on the principle that many atomic nuclei possess a magnetic moment and, when placed in a strong magnetic field, can absorb electromagnetic radiation at specific frequencies. libretexts.org This absorption provides detailed information about the chemical environment of the nuclei, enabling the confirmation of molecular structures. jove.com
In the analysis of this compound, both ¹H NMR and ¹³C NMR spectroscopy are employed to confirm its structural integrity. The spectra reveal the expected number of proton and carbon signals, and their chemical shifts, multiplicities, and coupling constants are consistent with the compound's known structure. europa.eu For instance, ¹H NMR spectra of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) show characteristic signals for the aromatic protons and the methyl group. europa.eu Similarly, ¹³C NMR spectra display the anticipated resonances for all carbon atoms in the molecule. europa.eu The data obtained from different batches of this compound are comparable, indicating consistency in chemical structure. europa.eu
It is important to use deuterated solvents for ¹H NMR to avoid the signal of interest being obscured by the solvent's own proton signals. jove.com The choice of solvent can be broad, ranging from hydrocarbons to concentrated sulfuric acid, allowing for the analysis of a wide variety of compounds. libretexts.org
Table 1: Representative NMR Data for this compound in DMSO-d6 europa.eu
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 11.23, 7.91, 7.80, 7.79, 7.78, 7.58, 7.57, 7.16, 7.15, 6.49, 6.48, 4.14 | Aromatic and other protons |
| ¹³C | 156.71, 152.42, 145.64, 138.91, 125.13, 122.89, 121.19, 116.82, 93.28, 35.95 | Carbon atoms in the molecule |
This table is based on representative data and may not include all observed signals.
Fluorescence Spectroscopy for Trace Detection and Matrix Analysis
Fluorescence spectroscopy is a highly sensitive and non-destructive analytical technique used for the detection and quantification of fluorescent compounds, even at trace levels. researchgate.net It involves exciting a molecule with light of a specific wavelength and measuring the light emitted at a longer wavelength. iwaponline.com This method is particularly useful for analyzing complex mixtures and matrices. researchgate.net
While specific studies focusing solely on the fluorescence properties of this compound are not extensively detailed in the provided search results, the principles of fluorescence spectroscopy are widely applied to similar azo dyes. researchgate.net The technique can be used for both qualitative and quantitative analysis. researchgate.net For instance, excitation-emission matrix (EEM) fluorescence spectroscopy can provide a "fingerprint" of a sample, allowing for the identification of its components. researchgate.net
The sensitivity of fluorescence spectroscopy makes it suitable for detecting trace amounts of substances. For example, methods have been developed to detect dyes in diesel oil with limits of detection in the range of milligrams per liter (mg/L). researchgate.net The technique's application can be enhanced by coupling it with chemometric methods, which help in resolving complex data from matrices. researchgate.net
Mass Spectrometry Approaches
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification, quantification, and structural elucidation of a vast range of molecules. acs.org Various ionization techniques can be coupled with mass spectrometry to handle different types of samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. jove.com This combination is highly effective for analyzing complex mixtures and identifying metabolites in biological and environmental samples. jove.commdpi.com
In the context of this compound, LC-MS is utilized for purity analysis and the identification of impurities and potential degradation products. europa.eu For example, LC-MS analysis can confirm the main peak in an HPLC chromatogram as this compound and identify related substances, such as isomers and byproducts from the synthesis process. europa.eu By analyzing the mass-to-charge ratio and fragmentation patterns, the chemical structures of these related compounds can be proposed. europa.eu
The method is also instrumental in identifying potential metabolites. While specific metabolite studies for this compound were not detailed in the search results, LC-MS is a standard tool for such investigations. jove.comnih.gov The process typically involves separating the components of a sample using an LC column and then introducing them into the mass spectrometer for ionization and detection. jove.com
Table 2: LC-MS Data for Impurity Analysis of a Representative Batch of HC Yellow No. 16 europa.eu
| Compound | Retention Time (min) | [M-1]⁻ | Proposed Structure |
| HC Yellow 16 | ~ 12.1 | 235 | Main component |
| Impurity 5B | ~ 13.7 | 235 | 2-chloro-6-((1-methyl-1H-pyrazol-5-yl)diazenyl)phenol |
| Impurity 7B | ~ 14.6 | 343 | 2-chloro-4,6-bis((E)-(1-methyl-1H-pyrazol-5-yl)diazenyl)phenol |
| Impurity 8B | ~ 14.8 | 343 | ortho- and para- coupled azo reaction product (hydrazone form) |
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. acs.orgbruker.com It works by exposing the sample to a heated stream of gas containing excited-state species, which then ionize the analyte molecules for mass spectrometric detection. ojp.gov
DART-MS is a versatile technique capable of analyzing a wide range of compounds, including dyes on various surfaces. acs.orgbruker.com This method has been successfully used to identify dye chromophores in textiles, demonstrating its potential for the analysis of this compound on different materials. acs.org The technique is known for its speed and sensitivity, making it a valuable tool for rapid screening and identification. acs.orgojp.gov DART-MS provides easily interpretable mass spectra, often showing the molecular ion or protonated/deprotonated molecules. ojp.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar, large, and thermally labile molecules. acs.org It involves creating a fine spray of a sample solution in a strong electric field, which leads to the formation of gas-phase ions. acs.org
ESI-MS is commonly coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. acs.org In the analysis of dyes like this compound, ESI-MS can be used to determine the molecular weight and obtain structural information through fragmentation analysis (tandem mass spectrometry or MS/MS). acs.orgacs.org The technique can be operated in both positive and negative ion modes to detect a wider range of compounds. nih.gov For instance, in the analysis of a related dye system, ESI-MS was used to identify various components and their degradation products. nih.gov The choice of solvent and buffer conditions, such as using ammonium acetate, can significantly influence the ionization process and reduce in-source fragmentation. mdpi.com
Chemometric Methods in Analytical Chemistry
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. iyte.edu.tr These methods are increasingly essential for analyzing large and complex datasets generated by modern analytical instruments. iyte.edu.tr Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. iyte.edu.trmetabolomics.se
Emerging Analytical Techniques for Environmental and Biological Matrices
The detection and quantification of this compound (also known as Sudan I) in complex environmental and biological matrices present significant analytical challenges due to the compound's low concentrations and the potential for matrix interference. Traditional methods, while effective, often involve time-consuming and solvent-intensive sample preparation steps. Consequently, recent research has focused on developing novel, rapid, sensitive, and greener analytical techniques to meet the demands of environmental monitoring and food safety.
Molecularly Imprinted Polymers for Solid Phase Extraction (MISPE)
A highly selective approach for sample clean-up and preconcentration involves the use of molecularly imprinted polymers (MIPs). These polymers are engineered with recognition sites that are sterically and chemically complementary to the target analyte. For the analysis of Sudan dyes, MIPs have been synthesized and utilized as a selective sorbent in a technique known as molecularly imprinted solid phase extraction (MISPE). unito.it This method, when combined with High-Performance Liquid Chromatography (HPLC), has proven effective for determining Sudan dyes in various food samples. unito.it The MISPE-HPLC format demonstrates high precision, accuracy, and good recovery rates, ranging from 85% to 101%, even in complex matrices. unito.it This technique allows for the feasible preconcentration and quantitative extraction of Sudan I from samples like hot chili powder down to 0.75 μg/g. unito.it
Direct Mass Spectrometry Techniques
To accelerate screening processes, innovative methods that reduce or eliminate chromatographic separation have been developed. One such technique is Atmospheric Pressure Chemical Ionization Time-of-Flight Mass Spectrometry (APCI-TOF-MS). This approach involves minimal sample preparation and bypasses the liquid chromatography stage entirely. nih.govresearchgate.net It has been successfully applied to detect Sudan dyes (I-IV) in food matrices like tomato sauce, palm oil, and chili powder. nih.govresearchgate.net The method is characterized by high throughput and is capable of identifying the analytes with a mass identification error of less than 5 ppm. nih.govresearchgate.net
Table 1: Performance of Direct APCI-TOF-MS for Sudan Dyes
| Parameter | Value |
|---|---|
| Linear Range | 0.05 to 5 mg/kg |
| Linearity (R²) | > 0.98 |
| Repeatability (CV) | < 20% |
| Limit of Identification | 0.5 to 1 mg/kg |
Spectroscopic and Spectrometric Advancements
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and sensitive tool for detecting trace levels of analytes. science.gov SERS is particularly advantageous for complex matrices as it can provide a distinct molecular fingerprint. science.gov When combined with multivariate analysis, SERS serves as an effective screening tool to distinguish samples suspected of being adulterated with Sudan I. science.gov Functionalized paper-based SERS substrates offer a method for rapid and sensitive detection by allowing for simple collection of the dye from samples. science.gov
Fluorescence spectroscopy, particularly when using an excitation-emission matrix (EEM), offers a rapid, non-destructive, and sensitive alternative for analysis. researchgate.net This technique, coupled with chemometric tools like partial least squares regression, allows for the simultaneous qualitative and quantitative determination of multiple diazo compounds, such as Solvent Yellow 124, a compound structurally related to this compound. researchgate.net This approach has achieved low limits of detection (LOD), for example, 0.042 mg L⁻¹ for Solvent Yellow 124 in diesel oil. researchgate.net
Advanced Chromatographic Methods
Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is a greener and faster alternative to conventional liquid chromatography. tandfonline.com Coupled with a photodiode array (PDA) detector, UHPSFC has been optimized for the rapid determination of Sudan dyes in chili products. tandfonline.com The entire analysis can be completed in less than 10 minutes, with detection wavelengths set at 480 nm for Sudan I and II. tandfonline.com
Table 2: Performance of UHPSFC-PDA for Sudan Dyes
| Parameter | Value (for Sudan I-IV) |
|---|---|
| Analysis Time | < 10 minutes |
| Linearity (r²) | > 0.9989 |
| Limit of Detection (LOD) | 0.25 μg/mL |
| Limit of Quantification (LOQ) | 0.50 μg/mL |
| Recovery Rate | 85.4% to 106.4% |
Miniaturized and Portable Techniques
The development of portable and cost-effective analytical systems is a growing trend. Smartphone-based colorimetric systems utilize the device's camera as a detector for colorimetric analysis. uomustansiriyah.edu.iq By processing the RGB (Red, Green, Blue) data from a digital image, these systems can quantify the concentration of azo dyes. uomustansiriyah.edu.iq This approach has the potential to revolutionize environmental monitoring by enabling rapid, on-site diagnostics of contaminants. uomustansiriyah.edu.iq
Dispersive liquid-phase microextraction (DLPME) is another emerging sample preparation technique that is efficient and requires minimal solvent. science.gov Coupled with HPLC, it has been used for the determination of Sudan dyes in foodstuff and water samples. science.gov A related method involves the reduction of azo dyes to aromatic amines, followed by extraction and analysis using gas chromatography-mass spectrometry, which is suitable for detecting trace levels in textile wastewater. chrom-china.com
Remediation Technologies for Solvent Yellow 16 Contamination
Biological Remediation Approaches
Biological remediation, or bioremediation, harnesses the metabolic capabilities of living organisms to degrade or sequester environmental pollutants. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional chemical and physical methods.
Microbial Degradation Systems (Bacteria, Fungi, Algae)
A diverse array of microorganisms, including bacteria, fungi, and algae, has demonstrated the ability to decolorize and break down azo dyes. scientifictemper.com The initial and most critical step in this process is the reductive cleavage of the azo bond (-N=N-), which leads to the formation of generally less colored, and often less toxic, aromatic amines that can be further mineralized. mdpi.comnih.gov
Bacteria: Bacterial degradation of azo dyes can occur under both anaerobic and aerobic conditions. nih.gov Under anaerobic conditions, the azo bond is reduced, leading to decolorization. The resulting aromatic amines are then typically mineralized under aerobic conditions. Numerous bacterial species have been identified for their azo dye degradation capabilities. For instance, a consortium of Bacillus subtilis and Bacillus cereus strains demonstrated 70-80% degradation of a mixture of direct azo dyes within 48 hours. tandfonline.com Another study showed that a consortium of Enterobacter asburiae and Enterobacter cloacae achieved 98% decolorization of Reactive Yellow 145 at a concentration of 500 mg/L within 12 hours. tandfonline.com While these studies did not specifically use Solvent Yellow 16, the enzymatic machinery involved is often effective against a broad spectrum of azo dyes. For example, Bacillus subtilis has been shown to degrade Yellow 145, a reactive azo dye, by 84%. researcherslinks.com
Fungi: Filamentous fungi, particularly white-rot fungi, are highly effective in degrading azo dyes due to their production of potent extracellular ligninolytic enzymes. tandfonline.com These enzymes, such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase, have broad substrate specificity and can mineralize a wide range of complex organic pollutants, including various dyes. nih.govtandfonline.com Fungal species like Trametes versicolor, Phanerochaete chrysosporium, and Aspergillus niger are well-known for their dye degradation potential. tandfonline.commdpi.com For example, Trametes versicolor and Trametes elegans have shown significant degradation of Acid Orange 7 and Sunset Yellow FCF. tandfonline.com The fungal approach is advantageous as the extracellular enzymes can act on insoluble dyes that may be less accessible to unicellular microbes. tandfonline.com
Algae: Algae, both microalgae and macroalgae, contribute to dye remediation through biosorption and biodegradation. scientifictemper.com Phycoremediation, the use of algae for remediation, is considered an eco-friendly and solar-driven technique. nih.gov Studies have shown that microalgae like Chlorella vulgaris can effectively decolorize textile effluents containing mixed azo dyes, achieving up to 99% decolorization in batch studies. nih.gov The macroalga Chara vulgaris has also been investigated for the removal of the azo dye Methyl Red, demonstrating its potential for phytoremediation. nih.gov The mechanism often involves both the adsorption of the dye onto the algal biomass and enzymatic degradation.
Biosorption Using Novel Biomaterials
Biosorption is a passive process where pollutants bind to the surface of living or dead biomass. mdpi.com This method is attractive due to its low cost and the wide availability of biosorbent materials. Various biomaterials, including microbial biomass (bacteria, fungi, algae), agricultural wastes, and industrial by-products, have been investigated for their ability to adsorb azo dyes.
The cell walls of microorganisms contain various functional groups (e.g., carboxyl, amino, phosphate) that can bind to dye molecules through mechanisms like ion exchange, complexation, and physical adsorption. mdpi.com Dead biomass is often preferred for biosorption as it does not require nutrients, can be stored for longer periods, and can be regenerated using solvents or surfactants. mdpi.com For example, malt (B15192052) bagasse, a brewery by-product, has been shown to be an effective biosorbent for reactive yellow dye, with a maximum biosorption capacity of 68.75 mg/g. researchgate.net
Phytoremediation Strategies
Phytoremediation is an in-situ remediation technology that utilizes plants to remove, degrade, or stabilize contaminants from soil and water. scientifictemper.com Several plant species have the ability to absorb and metabolize azo dyes. researchgate.net The process can occur through several mechanisms:
Phytoextraction: Plants absorb contaminants through their roots and accumulate them in their tissues.
Rhizodegradation: Microorganisms in the rhizosphere (the soil region around plant roots) degrade the contaminants.
Phytodegradation: Plants metabolize the contaminants internally using their own enzymatic systems. ijpbs.com
Plants like Pistia stratiotes (water lettuce) have been used in phytoreactors to treat textile effluents containing mixed azo dyes, achieving up to 84% decolorization. nih.gov Other plants, such as eucalyptus, rye, and sunflower, have also been identified as having the potential for azo dye phytoremediation. researchgate.net
Physicochemical Treatment Methods
Alongside biological approaches, several physicochemical methods are employed for the remediation of dye-contaminated water. These methods often involve physical forces and chemical reactions to separate or destroy the pollutant molecules.
Adsorption Technologies (e.g., Activated Carbon, Modified Adsorbents)
Adsorption is a widely used and effective method for removing dyes from wastewater. hrpub.org The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the characteristics of the adsorbent, such as its surface area, pore size distribution, and surface chemistry. hrpub.org
Activated Carbon: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic pollutants, including dyes. hrpub.org It can be produced from various carbonaceous materials like wood, coal, and agricultural waste. hrpub.org Studies on similar yellow azo dyes, such as Remazol Golden Yellow, have shown that activated carbon derived from acerola core can have a maximum adsorption capacity of 119.00 mg/g. ufsm.br Bamboo charcoal activated with orthophosphoric acid has also been effective in removing Direct Yellow 161. researchgate.net
Advanced Oxidation Processes (AOPs) for Degradation
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to break down organic pollutants. ijcce.ac.irmdpi.com These methods are particularly effective for the degradation of complex and recalcitrant organic compounds like azo dyes, converting them into simpler and less harmful substances such as water, carbon dioxide, and inorganic salts. core.ac.uk AOPs can be broadly categorized into photochemical and non-photochemical processes. ijcce.ac.ir
Common AOPs applicable to dye wastewater treatment include:
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in an acidic medium to produce hydroxyl radicals. core.ac.uk The photo-Fenton process enhances this reaction through the use of UV radiation, which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production. core.ac.uk Studies on textile dye mixtures have shown that the photo-Fenton/UV-C process can achieve high degradation efficiency. core.ac.uk For instance, the photo-Fenton process has demonstrated up to 94% color removal and 50.7% COD removal in the treatment of certain dyes. mdpi.com
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose to form hydroxyl radicals, especially at alkaline pH. jwent.net The combination of ozone with UV radiation (O₃/UV) can further enhance the generation of hydroxyl radicals, leading to more effective degradation of dyes like Direct Yellow 12. jwent.net
Photocatalysis: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light, generates electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive species that degrade pollutants. researchgate.net
While specific degradation data for this compound using AOPs is limited in publicly available literature, the general effectiveness of these processes on azo dyes suggests their potential applicability. The efficiency of AOPs is influenced by several factors, including pH, temperature, and the concentration of the oxidant and the pollutant. mdpi.com
Membrane Filtration and Separation Techniques
Membrane filtration is a physical separation process that uses a semi-permeable membrane to remove contaminants from a fluid stream. nih.gov This technology is increasingly used for treating dye-containing wastewater due to its high efficiency, simple operation, and the potential for dye recovery. nih.govmdpi.com Different types of membrane processes are classified based on their pore size and the applied pressure, each suitable for removing different types of contaminants. nih.gov
Key membrane filtration techniques for dye removal include:
Nanofiltration (NF): NF membranes have a pore size that allows them to retain multivalent salts and organic molecules with a molecular weight typically above 200-400 g/mol , making them effective for the removal of many dissolved dyes. nih.govmdpi.com Studies have shown that nanofiltration can achieve high rejection rates for various dyes, depending on the membrane type, dye characteristics (size, charge), and operating conditions like pressure and pH. mdpi.com For example, a polyamide NF membrane has been studied for the removal of several small-sized dyes, demonstrating the influence of molecular volume and charge on the rejection coefficient. mdpi.com
Reverse Osmosis (RO): RO membranes have the smallest pores and can remove almost all dissolved solids and salts from water. nih.gov RO is effective for producing high-quality water from wastewater and has been used for the removal of dyes like Direct Blue 6 and a direct yellow dye. uobaghdad.edu.iq
Ultrafiltration (UF): UF is typically used for removing larger molecules and suspended particles. While less effective for small, dissolved dye molecules, it can be used as a pre-treatment step or for removing dye aggregates or dyes bound to larger molecules. researchgate.net Recent advancements have improved the performance of ultrafiltration for dye removal, with reported rates of 79.8-100% in some cases. researchgate.net
Membrane fouling, where the membrane pores become blocked, is a significant challenge in these processes, but can be managed through appropriate pre-treatment and membrane cleaning strategies. nih.gov
Ion Exchange Processes
Ion exchange is a reversible chemical process where ions from a solution are exchanged for similarly charged ions attached to an immobile solid phase, known as an ion exchange resin. nih.gov This technology is effective for removing ionic pollutants, including many types of dyes, from wastewater. rsc.org The process offers advantages such as low operational costs and the potential for resin regeneration. mdpi.com
Anion exchange resins are commonly used to remove anionic dyes, which are prevalent in the textile industry. mdpi.com The effectiveness of ion exchange for dye removal depends on the properties of the resin, the dye's ionic character, and the pH of the solution. researchgate.net For instance, strongly basic and weakly basic anion exchangers have been successfully used for the removal and recovery of various acidic, reactive, and direct dyes. researchgate.net Studies on the removal of Direct Yellow RL have shown high monolayer sorption capacities for both strongly and weakly basic anion exchangers. researchgate.net While specific studies on this compound are scarce, its chemical structure suggests that if it carries an ionic charge in solution, ion exchange could be a viable treatment option. The regeneration of the resin, typically with an acidic or alkaline solution, allows for the recovery of the dye and reuse of the resin. mdpi.com
Integrated Remediation Systems Design and Optimization
Common integrated system designs for dye wastewater include:
Combining AOPs with Biological Treatment: AOPs can be used as a pre-treatment step to break down complex, non-biodegradable dyes into simpler, more biodegradable intermediates. These can then be further treated by conventional biological processes. environmentclearance.nic.in
Membrane Bioreactors (MBRs): MBRs integrate biological degradation with membrane filtration, providing excellent effluent quality. mdpi.com
Sequential Chemical and Physical Processes: An example is the use of chemical oxidation followed by a membrane filtration step to remove both the original dye and any degradation by-products.
The design and optimization of these integrated systems are critical for their performance and cost-effectiveness. Factors to consider include the specific characteristics of the wastewater, the desired effluent quality, and the economic feasibility of the combined processes. Environmental impact assessments for facilities producing dyes like this compound often propose a multi-stage treatment approach, including primary treatment, followed by Multiple Effect Evaporators (MEE) and spray dryers to achieve zero liquid discharge. aquaminerals.com
Resource Recovery and Reuse in Wastewater Treatment
Modern wastewater management is shifting from a "treat and dispose" model to a "treat and reuse" paradigm, emphasizing the recovery of valuable resources from waste streams. environmentclearance.nic.in In the context of dye wastewater, this can include the recovery of water, energy, and the dyes themselves.
Solvent Recovery: In processes where solvents are used, such as solvent extraction or certain synthesis steps, recovery systems like in-house distillation columns can be implemented to recover and reuse the solvents, minimizing waste and raw material consumption. rsc.org Life cycle assessments can help determine the most environmentally friendly option between solvent incineration with heat recovery and distillation for reuse. researchgate.net
Dye Recovery: Techniques like ion exchange and solvent extraction can be designed not only to remove dyes from wastewater but also to concentrate and recover them. The recovered dye can potentially be reused, turning a waste product into a valuable resource. researchgate.net For instance, predispersed solvent extraction has been investigated for the removal and potential recovery of solvent dyes from aqueous solutions.
By integrating resource recovery into the wastewater treatment process, industries can move towards a more sustainable and circular economy model, reducing both environmental impact and operational costs. environmentclearance.nic.in
Emerging Research Applications and Advanced Materials Science for Solvent Yellow 16
Functional Material Development
Nonlinear Optical Properties in Advanced Materials
While direct experimental studies on the nonlinear optical (NLO) properties of Solvent Yellow 16 are not extensively documented in public literature, significant research into its constituent chemical classes—azo dyes and pyrazolone (B3327878) dyes—indicates a strong potential for such characteristics. Organic dyes with extensive π-conjugated systems, such as azo dyes, are of considerable interest for their NLO properties, which are crucial for developing optical devices like optical switches and limiters. aip.orgresearchgate.netnovapublishers.com
Research has shown that azo dye-attached polymers exhibit significant third-order nonlinear optical susceptibility (χ(3)). aip.org For instance, copolymers containing azo dye monomers have demonstrated χ(3) values as high as 1.26 x 10⁻¹² esu. aip.org The NLO phenomena in azo dyes can stem from several mechanisms, including electronic responses, molecular reorientation, and laser-induced thermal effects. urmia.ac.irtandfonline.com Studies on various azo dyes using methods like the Z-scan technique have consistently revealed large nonlinear refractive indices (n₂) and nonlinear absorption coefficients (β), with third-order susceptibility values on the order of 10⁻⁶ to 10⁻⁹ esu. urmia.ac.irresearchgate.net
Furthermore, the specific molecular structure plays a critical role. Research on azo dyes based on 5-hydroxyquinoline (B119867) has shown that the presence of electron-withdrawing groups can enhance the NLO values. researchgate.net Similarly, studies on benzothiazole (B30560) pyrazole-based azo dyes have reported appreciable NLO coefficients, suggesting that the pyrazolone core, present in this compound, contributes to these properties. capes.gov.br The investigation of these related compounds suggests that this compound is a promising candidate for applications in nonlinear optics, although further direct characterization is required to quantify its specific NLO coefficients.
Novel Material Integration and Performance Enhancement
This compound is valued for its ease of incorporation into a wide array of materials, where it enhances performance primarily through providing stable and vibrant coloration. Its good solubility in organic solvents and compatibility with numerous polymers are key to its versatility. cymitquimica.com It demonstrates good heat resistance and light fastness, making it a reliable component in materials requiring long-term durability. precisechem.com
The dye is widely used in the plastics industry, being compatible with a diverse range of polymers. Its integration enhances the aesthetic and functional properties of these materials without compromising their structural integrity. veeraco.com Research and application data have confirmed its suitability for use in various plastics, resins, paints, and inks. additivesforpolymer.comepsilonpigments.com
Below is an interactive data table summarizing the compatibility and performance of this compound in various polymers.
| Polymer Abbreviation | Polymer Name | Suitability |
| PS | Polystyrene | ● |
| HIPS | High Impact Polystyrene | ● |
| ABS | Acrylonitrile Butadiene Styrene | ● |
| PC | Polycarbonate | ● |
| RPVC | Rigid Polyvinyl Chloride | ● |
| PMMA | Polymethyl Methacrylate | ● |
| SAN | Styrene-Acrylonitrile Resin | ● |
| AS | Acrylonitrile Styrene | ● |
| PBT | Polybutylene Terephthalate | ● |
| PET | Polyethylene Terephthalate | ● |
| PA6 | Polyamide 6 | ● |
| POM | Polyoxymethylene | ○ |
| SB | Styrene-Butadiene | ○ |
| PPO | Polyphenylene Oxide | ○ |
| Legend: ● Suitable, ○ Potentially Suitable/Limited Use |
Beyond plastics, this compound is used for coloring resins, transparent lacquers, printing inks, and for coating aluminum foil. additivesforpolymer.comepsilonpigments.com Its application extends to waxes, oils, lubricants, fuel, and candles, demonstrating its broad utility in performance enhancement across multiple industries. precisechem.com
Interdisciplinary Research Synergies
The applications of this compound and similar dyes are creating synergies across diverse scientific and engineering disciplines, bridging chemistry, materials science, biology, and physics.
Chemistry and Materials Science: The fundamental application of this compound involves its synthesis (chemistry) and incorporation into polymers and other substrates (materials science) to create colored plastics, fibers, and coatings. precisechem.com Research focuses on improving its properties, such as light and heat fastness, and ensuring its compatibility with an expanding range of advanced materials. precisechem.com
Chemistry and Biology/Medicine: Solvent dyes, as a class, are utilized in the biological stain industry. veeraco.com They are employed in various laboratory and diagnostic procedures to help researchers identify and analyze specific cellular structures, track biomolecules, and evaluate cell functions. medchemexpress.com This places compounds like this compound at the intersection of synthetic chemistry and biomedical research. veeraco.commedchemexpress.com
Chemistry, Physics, and Engineering: An emerging area of interdisciplinary interest is the use of dyes in advanced photonic applications. Dyes are being investigated for their role in functional textiles and, notably, in dye-sensitized solar cells (DSSCs). medchemexpress.com In a DSSC, a dye absorbs sunlight and injects an electron into a semiconductor material like titanium dioxide, initiating the generation of electric current. jbarbiomed.com While much of the research has focused on natural dyes or specialized ruthenium-based complexes, the underlying principle creates a potential application space for synthetic dyes like this compound, linking organic chemistry with physics and renewable energy engineering. medchemexpress.comjbarbiomed.comchemscene.com
These interdisciplinary connections highlight the expanding potential of well-established compounds like this compound to contribute to innovative technologies and scientific understanding.
Regulatory Science and Risk Management Research for Solvent Yellow 16
Risk Assessment Methodologies and Frameworks
The risk assessment for azo dyes, including Solvent Yellow 16, is primarily guided by frameworks established by regulatory bodies in the European Union and other regions. A fundamental aspect of this assessment is the potential for certain azo dyes to break down and release aromatic amines, some of which are considered carcinogenic. compliancegate.comsustainability-directory.com
Key components of these risk assessment frameworks include:
Identification of Hazards : This involves determining the specific azo dyes that can cleave to form harmful aromatic amines. sustainability-directory.com
Standardized Testing : Establishing and utilizing standardized methods to detect the presence and concentration of these restricted amines in products. sustainability-directory.com
Restriction and Banning : Legally limiting or prohibiting the use of identified hazardous azo dyes in consumer goods, particularly those with prolonged skin contact. sustainability-directory.com
Enforcement : Implementing surveillance and recall mechanisms to ensure compliance with regulations. sustainability-directory.com
In the European Union, the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is a central piece of legislation. sustainability-directory.com It restricts azo dyes that can release specific aromatic amines in concentrations above 30 mg/kg (0.003% by weight) in textile and leather articles. sgs.com
Development of Safety Evaluation Protocols
The development of safety evaluation protocols for substances like this compound is an ongoing process that incorporates new scientific findings. These protocols often involve a tiered approach to data collection and analysis.
For instance, the European Committee for Standardization (CEN) has published updated standard methods for determining restricted aromatic amines from azo colorants in textiles. sgs.com These standards, such as EN ISO 14362-1:2017 and EN ISO 14362-3:2017, provide detailed analytical procedures and guidance for interpreting results, ensuring a harmonized approach to testing across the EU. sgs.com
The safety evaluation also considers various toxicological endpoints to establish a "no observed adverse effect level" (NOAEL). nih.gov This involves in vitro and in vivo studies to assess potential health effects. nih.gov
International Harmonization of Regulatory Standards
Given the global nature of the supply chain for textiles and other products containing dyes, international harmonization of regulatory standards is crucial. sustainability-directory.com Discrepancies between national regulations can create trade barriers and complicate compliance for manufacturers and importers. etad.com
Efforts towards harmonization are evident in the alignment of restricted substance lists and testing methodologies. For example, the EU's restrictions on azo dyes have influenced regulations in other countries. The Ecological and Toxicological Association of Dyestuffs Manufacturing Industry (ETAD) has been an advocate for harmonizing these restrictions at the EU level to ensure transparency and a single market. etad.com
Initiatives promoting the elimination of hazardous chemicals, such as the ZDHC (Zero Discharge of Hazardous Chemicals) Programme, also contribute to international harmonization by creating a unified standard for the industry. sustainability-directory.com
Read-Across Approaches and Analog Studies in Risk Assessment
In situations where complete toxicological data for a specific substance like this compound is unavailable, regulatory agencies may use read-across approaches and analog studies. This involves using data from structurally similar chemicals to predict the toxicological properties of the substance .
For example, in assessing azo dyes, data from well-studied analogs can be used to infer the potential for other dyes to cleave into harmful aromatic amines. This approach is scientifically supported when there is a clear rationale for the structural and toxicological similarities between the source and target substances. The Canadian government, for instance, has used analog data in its screening assessments of azo dyes. canada.ca The use of Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, has also aided in predicting the toxicity of azo dyes and developing safer alternatives. dergipark.org.tr
Exposure Pathway Characterization and Control Strategies
Understanding and controlling exposure pathways is a critical component of risk management for industrial chemicals like this compound. Exposure can occur during various stages, including manufacturing, use in industrial processes, and consumer contact with finished products.
Occupational Exposure: In industrial settings, such as textile dyeing facilities, workers may be exposed to dye powders through inhalation, skin contact, and ingestion. cdc.gov Control strategies focus on minimizing dust generation and worker contact. These include:
Engineering Controls : Implementing proper ventilation systems, such as downdraft hoods, to remove airborne dust from the worker's breathing zone. cdc.govstopcarcinogensatwork.eu
Work Practices : Using slow, smooth movements when handling dyes, minimizing drop heights, and keeping transport distances short can reduce dust levels. cdc.gov Redesigning bulk containers to a shorter height can prevent workers from having to place their heads inside them. cdc.gov
Personal Protective Equipment (PPE) : Providing and ensuring the use of appropriate PPE, such as gloves, long-sleeved shirts, aprons, and respirators, is essential. cdc.govstopcarcinogensatwork.euchemicalbook.com
Housekeeping : Maintaining clean storage areas and utensils helps prevent accidental exposure and cross-contamination. service.gov.uk
Consumer Exposure: For consumers, the primary exposure pathway is through direct and prolonged contact with products containing the dye, such as clothing and textiles. canada.ca Regulatory limits on the concentration of restricted amines in these products are the primary control strategy. sgs.com
Environmental Exposure: The release of dyes into the environment, particularly in wastewater from industrial facilities, is another significant exposure pathway. researchgate.net Control strategies for environmental release include various physical, chemical, and biological treatment methods for effluents. researchgate.net
Interactive Table: Exposure Control Measures
| Exposure Pathway | Control Strategy | Description |
|---|---|---|
| Occupational Inhalation | Engineering Controls | Use of local exhaust ventilation and downdraft hoods to capture dust at the source. cdc.gov |
| Occupational Dermal | Personal Protective Equipment | Wearing gloves, protective clothing, and aprons to prevent skin contact. cdc.govchemicalbook.com |
| Occupational Ingestion | Work Practices | Prohibiting eating, drinking, and smoking in work areas; practicing good personal hygiene. |
| Consumer Dermal | Regulatory Limits | Enforcing maximum allowable concentrations of harmful substances in finished products. sgs.com |
| Environmental Release | Wastewater Treatment | Employing methods like coagulation, flocculation, and biological degradation to treat industrial effluents. researchgate.net |
Q & A
Q. What are the standard methods for synthesizing and characterizing Solvent Yellow 16, and how can researchers ensure reproducibility?
- Methodological Answer : this compound (CAS 4314-14-1) is typically synthesized via diazo coupling reactions. Researchers should document reaction conditions (e.g., temperature, solvent system, stoichiometry) and purification steps (e.g., recrystallization, column chromatography). Characterization requires spectroscopic techniques such as UV-Vis (to confirm λmax), NMR (for structural elucidation), and mass spectrometry (to verify molecular weight, 278.31 g/mol) . To ensure reproducibility, experimental protocols must include exact reagent grades, instrumentation specifications (e.g., NMR frequency), and purity validation (e.g., HPLC ≥95%) .
Q. How should researchers evaluate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under factors like light exposure, temperature, and humidity. For example:
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) is optimal for quantification in environmental or biological samples. Method validation should include:
- Linearity : R² ≥ 0.99 over a concentration range (e.g., 0.1–100 µg/mL).
- Recovery rates : Spike-and-recovery experiments (e.g., 80–120% recovery in soil extracts).
- Limit of detection (LOD) : Typically 0.05 µg/mL via signal-to-noise ratio (S/N ≥ 3).
Matrix effects (e.g., interference from humic acids) require mitigation via solid-phase extraction (SPE) or gradient elution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photostability data for this compound across different solvent systems?
- Methodological Answer : Contradictions often arise from variations in solvent polarity, light source intensity, or oxygen content. A systematic approach includes:
- Controlled variables : Use standardized light sources (e.g., 365 nm UV lamp) and degassed solvents.
- Kinetic analysis : Plot degradation rates (k) vs. solvent polarity (e.g., ET(30) scale) to identify correlations.
- Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect radical intermediates.
Researchers should replicate conflicting studies and publish raw data (e.g., absorption spectra over time) to enable meta-analysis .
Q. What strategies are recommended for elucidating the interaction mechanisms of this compound with environmental particulates?
- Methodological Answer : Combine adsorption isotherm models (e.g., Langmuir/Freundlich) with spectroscopic techniques:
- Isotherm experiments : Vary particulate concentration (e.g., 0.1–10 g/L) and measure equilibrium adsorption via HPLC.
- Surface analysis : Use FTIR or XPS to identify functional groups involved in binding.
- Computational modeling : Molecular dynamics (MD) simulations to predict binding affinities.
Data should be cross-validated with environmental samples (e.g., river sediments) to account for heterogeneity .
Q. How can advanced spectroscopic methods (e.g., time-resolved fluorescence) improve understanding of this compound’s excited-state dynamics?
- Methodological Answer : Time-resolved fluorescence spectroscopy reveals triplet-state lifetimes and quenching mechanisms. Key steps:
- Sample preparation : Degas solutions to minimize oxygen quenching.
- Instrument calibration : Use reference dyes (e.g., rhodamine B) for lifetime accuracy.
- Data interpretation : Global analysis of decay curves to resolve multi-exponential components.
Results should be contextualized with computational studies (e.g., TD-DFT) to correlate experimental lifetimes with theoretical predictions .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Journal of Environmental Sciences) to include raw data, statistical tests, and uncertainty estimates (e.g., ±SD) .
- Reproducibility : Publish detailed experimental protocols in supplementary materials, specifying equipment models (e.g., Agilent 1260 HPLC) and software versions (e.g., OriginPro 2024) .
- Literature Integration : Use tools like SciFinder to ensure citations cover both foundational and recent studies, avoiding over-reliance on non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
